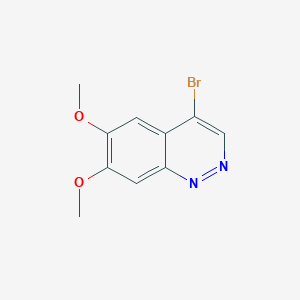![molecular formula C9H8N2O2 B1503363 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid CAS No. 1190312-60-7](/img/structure/B1503363.png)
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Overview
Description
“7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . The compound has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” is represented by the linear formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-11-5-6 (9 (12)13)8-7 (11)3-2-4-10-8/h2-5H,1H3, (H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid” include a molecular weight of 176.17 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .
Scientific Research Applications
Chemical Synthesis and Derivatives
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid and its derivatives have been widely explored in chemical synthesis. A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related pyrrole compounds, with one compound showing antibacterial activity in vitro (Toja et al., 1986). Similarly, Bencková and Krutošíková (1997) synthesized derivatives of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, highlighting the versatility of this chemical structure in creating novel compounds (Bencková & Krutošíková, 1997).
Antibacterial and Antimicrobial Properties
Several studies have focused on the antibacterial and antimicrobial properties of these compounds. For instance, Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones and demonstrated some synthetic applications, hinting at potential antibacterial properties (Goto et al., 1991).
Pharmaceutical Intermediate Synthesis
In the pharmaceutical industry, these compounds have been used as key intermediates. Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, showcasing the role of these compounds in complex drug synthesis processes (Wang et al., 2006).
Extraction and Separation Technology
Kumar and Babu (2009) explored the use of pyridine-3-carboxylic acid, a related compound, in extraction and separation technology, specifically in the reactive extraction from a dilute fermentation broth, which is pivotal in biochemical and pharmaceutical industries (Kumar & Babu, 2009).
Fungicidal and Antitumor Properties
Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine for potential applications in agrochemicals, particularly for their fungicidal properties. Some derivatives exhibited high fungicidal activity, demonstrating the potential for agricultural use (Minakata et al., 1992). In addition, Antolić et al. (2000) explored 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid as a molecular probe in auxin physiology, potentially aiding in the study of plant growth hormones (Antolić et al., 2000).
Enzyme Inhibition Studies
Heidempergher et al. (1999) synthesized a series of pyrrolo[3,2-c]quinoline derivatives and evaluated them as inhibitors of enzymes in the kynurenine pathway, which is significant in neurochemistry and pharmacology (Heidempergher et al., 1999).
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
The result of the action of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is a significant reduction in the migration and invasion abilities of cancer cells . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
It is known that the compound’s action, efficacy, and stability can be influenced by various environmental factors .
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid”, involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further optimization and development .
properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(9(12)13)4-11-7(5)8/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZTQWBIGLYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696680 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid | |
CAS RN |
1190312-60-7 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)
![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)
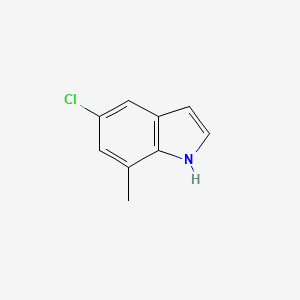
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
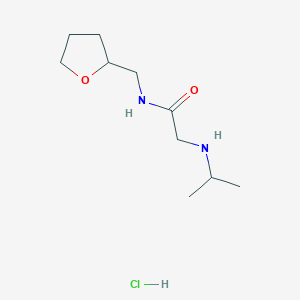
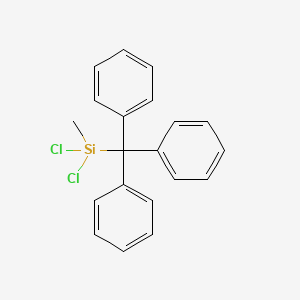
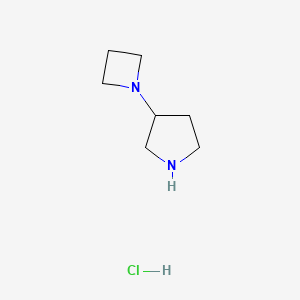
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)
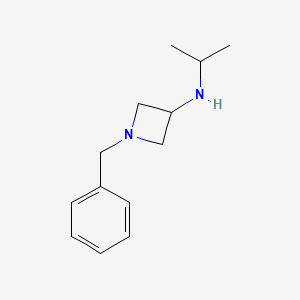
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)
